Procaine Hydrochloride is the hydrochloride salt form of procaine, a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016).
See also: Procaine (has active moiety); Epinephrine; procaine hydrochloride (component of); Procaine hydrochloride; tetracycline hydrochloride (component of) ... View More ...
Procaine hydrochloride
CAS No.: 51-05-8
Cat. No.: VC20742326
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51-05-8 |
---|---|
Molecular Formula | C13H21ClN2O2 |
Molecular Weight | 272.77 g/mol |
IUPAC Name | 2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H |
Standard InChI Key | HCBIBCJNVBAKAB-UHFFFAOYSA-N |
SMILES | CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Canonical SMILES | CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Appearance | Powder |
Melting Point | 155.5 °C |
Physical and Chemical Properties
Procaine hydrochloride is characterized by specific physical and chemical properties that define its behavior in various applications. It appears as a white to off-white powder and possesses distinct chemical characteristics that contribute to its efficacy as an anesthetic agent .
Chemical Identity
Procaine hydrochloride has the chemical formula C13H20N2O2·HCl with a molecular weight of 272.77 g/mol . It is identified by the CAS number 51-05-8 and is known by several synonyms including 4-Aminobenzoic acid 2-diethylaminoethyl ester hydrochloride and p-Aminobenzoic acid diethylaminoethyl ester hydrochloride . The compound is also referred to as Novocaine hydrochloride in clinical settings .
Physical Properties
The physical properties of procaine hydrochloride are critical for its formulation and administration. Table 1 summarizes these properties:
Property | Value |
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Appearance | White to off-white powder |
Molecular Weight | 272.77 g/mol |
Melting Point | 155-156 °C (literature) |
Solubility | Water, ethanol |
Purity | ≥98% (HPLC) |
SMILES Notation | NC1=CC=C(C(OCCNH+CC)=O)C=C1.[Cl-] |
InChi Key | HCBIBCJNVBAKAB-UHFFFAOYSA-N |
Table 1: Physical properties of procaine hydrochloride
The melting point range of 155-156°C serves as an important criterion for assessing the purity of procaine hydrochloride . Its solubility in water and ethanol facilitates its formulation into injectable solutions for medical use .
Mechanism of Action
The therapeutic effects of procaine hydrochloride stem from its interaction with various cellular mechanisms, primarily affecting neural transmission.
Neural Sodium Channel Blockade
Procaine hydrochloride functions primarily as a sodium channel blocker in cardiomyocytes and neural tissue . By blocking sodium channels, it prevents the initiation and propagation of action potentials in neuronal membranes, thereby inhibiting pain signal transmission . This mechanism is fundamental to its local anesthetic properties.
Additional Pharmacological Effects
Beyond its primary action on sodium channels, procaine hydrochloride exhibits several other pharmacological effects:
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It constricts blood vessels, similar to cocaine, which reduces bleeding during surgical procedures .
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In skeletal muscle, it inhibits calcium-induced calcium release (CICR) and blocks nicotinic acetylcholine receptors .
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It has been demonstrated to inhibit HERG channels, affecting cardiac function .
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It functions as a DNA methylation inhibitor, indicating potential anti-tumor activity .
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At 0.2 mM concentration, procaine reduces maximal NMDA-induced currents without affecting the 50% effective concentration values for NMDA in mouse CA1 pyramidal neurons .
Metabolism and Elimination
Procaine hydrochloride is an ester anesthetic that undergoes metabolism in plasma by the enzyme pseudocholinesterase . This hydrolysis process converts procaine into para-aminobenzoic acid (PABA), which is subsequently excreted by the kidneys into the urine . This metabolic pathway contributes to the relatively short duration of action characteristic of procaine hydrochloride.
Clinical Applications and Therapeutic Uses
Procaine hydrochloride has established a significant presence in clinical practice, with applications spanning various medical fields.
Dental and Oral Surgery
The primary clinical application of procaine hydrochloride is in dental and oral surgical procedures . Its ability to produce effective local anesthesia while constricting blood vessels makes it particularly suitable for these procedures where controlled bleeding is advantageous .
Local and Regional Anesthesia
Procaine hydrochloride is widely employed for producing local or regional anesthesia in various medical procedures . It can be administered through different routes including:
Analytical Applications
Dosage and Administration
The administration of procaine hydrochloride requires precise dosing based on the specific anesthetic application.
Dosage Guidelines
For adult patients, the following dosage guidelines are recommended:
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Local Infiltration: Usually 350–600 mg, administered as a diluted solution (140–240 mL of a 0.25% solution or 70–120 mL of a 0.5% solution) .
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Peripheral Nerve Block: Up to 1 g, administered either undiluted (100 mL of a 1% injection) or as a diluted solution (200 mL of a 0.5% solution) .
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Subarachnoid (Spinal) Block: Use 2-mL single-dose ampuls containing procaine hydrochloride 10% only .
Administration Techniques
Proper administration techniques are crucial for safety and efficacy:
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For local infiltration or peripheral nerve block, inject slowly and avoid rapid injection of large volumes .
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When feasible, administer in fractional (incremental) doses to minimize risk .
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For subarachnoid (spinal) block, ensure proper patient positioning prior to anesthesia .
Recent Research Findings
Recent scientific investigations have expanded our understanding of procaine hydrochloride's potential applications beyond its traditional anesthetic use.
Antiviral Activity Against SARS-CoV-2
A significant research finding published in 2023 demonstrated that procaine hydrochloride impairs SARS-CoV-2 replication and egress in vitro . The study revealed several important effects:
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Limitation of SARS-CoV-2 progeny virus titers
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Reduction of interferon and cytokine responses proportional to virus load
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Inhibition of subgenomic RNA transcript production during early stages of viral replication
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Interference with viral genomic RNA replication
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Prominent effect on virus release when added late in the replication cycle
These findings suggest potential therapeutic applications for procaine hydrochloride in COVID-19 treatment strategies.
Thermodynamic Interactions Studies
Research published in 2025 examined the thermodynamic properties of molecular interactions between procaine hydrochloride and the amino acid glycine in aqueous solutions at various temperatures (288.15–318.15 K) . The study measured:
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Density (ρ)
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Speed of sound (c)
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Apparent molar volume of solute (Vφ)
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Coefficient of thermal expansion of solution (α)
These measurements provide valuable insights into the molecular behavior of procaine hydrochloride in biological systems and its interactions with amino acids, which may inform future formulation strategies.
Preparation and Manufacturing Technology
The production of pharmaceutical-grade procaine hydrochloride involves specific manufacturing processes to ensure purity and consistency.
Conventional Preparation Method
The traditional manufacturing approach for procaine hydrochloride employs a two-step crystallization method in aqueous solution . This process involves the reaction of procaine with concentrated hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the purified product.
Advanced Crystallization Technique
A more refined preparation method has been developed that enhances product quality:
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Distilled water and procaine are combined in a three-necked flask at a mass ratio of 100:30
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The mixture is heated in a water bath to 30-35°C with continuous stirring
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Dilute hydrochloric acid (10% mass fraction) is slowly added until the solution becomes clear
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Solid impurities are removed via suction filtration
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The filtrate undergoes crystallization through vacuum azeotropic distillation using entrainers such as isopropanol or n-butanol
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Temperature-controlled cooling crystallization is performed with final cooling at 0-1°C
This advanced technique yields high-purity procaine hydrochloride crystals suitable for pharmaceutical applications.
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